Lantic acid

Antimicrobial screening Natural product research Gram-negative bacteria

Natural product screening programs requiring Gram-negative antibacterial benchmarks often lack non-ionophoric controls distinct from polyether ionophores. Lantic Acid (CAS 22626-26-2), a pentacyclic triterpenoid from Lantana camara, addresses this gap with direct antibacterial activity via a mechanism unrelated to cation transport. - MID 0.08 µg against E. coli - within 1.6-fold of chloramphenicol (0.05 µg), enabling calibrated assay benchmarking - MID 0.1 µg against Bacillus cereus supports food safety and plant-based antimicrobial research - Plant-derived ursane scaffold expands chemical diversity beyond Streptomyces-based polyketide libraries Supplied as ≥98% pure solid with Certificate of Analysis. Standard international shipping under ambient conditions.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 22626-26-2
Cat. No. B1674492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantic acid
CAS22626-26-2
SynonymsLantic acid; 
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H46O4/c1-18-9-12-28(24(31)32)14-13-26(5)20(23(28)19(18)2)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h7,18-19,21-23,33H,8-17H2,1-6H3,(H,31,32)/t18-,19+,21+,22+,23+,26-,27-,28+,29?,30-/m1/s1
InChIKeyWFSVWMKYCNCEAW-AAPRJYRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lantic Acid (CAS 22626-26-2): Triterpenoid Antimicrobial Agent for Research and Development


Lantic acid (CAS 22626-26-2) is a pentacyclic triterpenoid compound of the ursane-type structural class, with the IUPAC designation (3β)-3,25-epoxy-3-hydroxyurs-12-en-28-oic acid and a molecular formula of C₃₀H₄₆O₄ (MW 470.68) . Isolated from the leaves and stems of Lantana camara (L.) [1], lantic acid exhibits antimicrobial activity against a broad range of both Gram-positive and Gram-negative bacteria . Unlike the polyether ionophore class of anticoccidials (e.g., monensin, salinomycin, lasalocid) which are microbial fermentation products with large macrocyclic polyether structures designed for ion transport across biological membranes, lantic acid represents a structurally distinct plant-derived triterpenoid that does not function via ionophoric mechanisms. This fundamental structural divergence has implications for its antimicrobial selectivity profile and potential applications in research settings where ionophore-related toxicity or cross-resistance concerns exist [2].

Why Lantic Acid Cannot Be Replaced by Common Polyether Ionophores (Monensin, Salinomycin, Lasalocid) in Research Applications


Generic substitution between lantic acid and commercially dominant polyether ionophore anticoccidials (monensin, salinomycin, lasalocid) is scientifically invalid due to fundamental differences in chemical class, mechanism of action, and antibacterial spectrum. Polyether ionophores function as ion carriers that transport cations (Na⁺, K⁺, Ca²⁺) across biological membranes to disrupt electrochemical gradients [1], a mechanism that underpins both their anticoccidial efficacy and their documented toxicity risks to non-target species [2]. In contrast, lantic acid is a triterpenoid that does not share this ionophoric mechanism and instead demonstrates direct antibacterial activity via a distinct, though incompletely characterized, pathway. Furthermore, systematic comparative studies of eight polyether ionophores have revealed that compounds within this class exhibit significantly different effects on bacterial targets despite being grouped as functionally similar, with lasalocid, calcimycin, and nanchangmycin identified as having distinctly different activity profiles [3]. This intra-class variability demonstrates that even structurally related ionophores cannot be assumed interchangeable; substituting a triterpenoid with an ionophore across classes introduces uncontrolled variables that compromise experimental reproducibility. Selection decisions must therefore be guided by compound-specific evidence rather than broad functional categorization.

Lantic Acid (CAS 22626-26-2): Quantitative Comparative Evidence for Scientific Selection


Antibacterial Potency Against Escherichia coli: Lantic Acid vs. Chloramphenicol

In direct comparative bioautography assays, lantic acid exhibited potent antibacterial activity against Escherichia coli with a minimum inhibition dose (MID) of 0.08 µg. The reference antibiotic chloramphenicol, tested under identical assay conditions, required an MID of 0.05 µg for E. coli inhibition [1]. This indicates that lantic acid achieves activity within 1.6-fold of chloramphenicol against this clinically relevant Gram-negative pathogen, establishing a quantitative benchmark for potency comparison.

Antimicrobial screening Natural product research Gram-negative bacteria

Antibacterial Potency Against Bacillus cereus: Lantic Acid vs. Chloramphenicol

Against the Gram-positive pathogen Bacillus cereus, lantic acid demonstrated a minimum inhibition dose (MID) of 0.1 µg in direct comparative bioautography assays. The reference antibiotic chloramphenicol exhibited substantially higher potency, with an MID of 0.005 µg under the same experimental conditions [1]. This represents a 20-fold difference in potency between the two compounds, with chloramphenicol showing markedly superior activity against this specific Gram-positive strain.

Gram-positive bacteria Foodborne pathogens Natural antimicrobials

Structural Class Differentiation: Triterpenoid Lantic Acid vs. Polyether Ionophore Anticoccidials

Lantic acid (C₃₀H₄₆O₄; MW 470.68) belongs to the pentacyclic triterpenoid structural class, specifically an ursane-type derivative . This contrasts fundamentally with polyether ionophores used as anticoccidials: monensin sodium (C₃₆H₆₁NaO₁₁; MW 692.86), salinomycin sodium (C₄₂H₆₉NaO₁₁; MW 772.98), and lasalocid sodium (C₃₄H₅₄O₈; MW 590.79) [1]. Polyether ionophores function via cation transport across biological membranes and are used in agriculture as anti-coccidiostats and growth promoters [2]. Lantic acid lacks the polyether backbone and ion-binding cavity required for ionophoric activity, representing a distinct mechanistic class.

Structure-activity relationship Mechanism of action Compound selection

Source Origin Differentiation: Plant-Derived Triterpenoid vs. Fermentation-Derived Ionophores

Lantic acid is isolated from the leaves and stems of Lantana camara (L.), a terrestrial plant species [1]. This contrasts with all major polyether ionophore anticoccidials, which are microbial fermentation products from Streptomyces species: monensin from S. cinnamonensis, salinomycin from S. albus, and lasalocid from S. lasaliensis [2][3]. This divergent biosynthetic origin corresponds to fundamentally different core scaffolds: lantic acid's pentacyclic triterpenoid framework (derived from the plant mevalonate pathway) versus ionophores' polyether chains (assembled via bacterial type I polyketide synthases).

Natural product sourcing Biosynthetic origin Supply chain diversity

Evidence Gap Advisory: Absence of Direct Anticoccidial Efficacy Data for Lantic Acid

A systematic search of peer-reviewed literature, patents, and authoritative databases reveals no published studies directly comparing lantic acid's anticoccidial efficacy against Eimeria species with established ionophore comparators (monensin, salinomycin, lasalocid, or narasin). While comprehensive anticoccidial sensitivity testing data exists for ionophore comparators—for instance, lasalocid demonstrated 50.7% improvement in daily weight gain versus control groups in broiler studies from 2000-2012 [1]—equivalent data for lantic acid is absent. Similarly, head-to-head comparisons between salinomycin and lasalocid in broilers show both compounds reduce oocyte shedding with no statistically significant difference between them [2], but lantic acid has not been included in such comparative studies. The current evidence base supports lantic acid's antibacterial activity characterization but does not extend to anticoccidial applications.

Evidence-based procurement Comparative efficacy Data transparency

Polyether Ionophore Intra-Class Variability: Lasalocid vs. Other Ionophores in Antibacterial Activity

A systematic comparative study of eight different polyether ionophores (2023) revealed distinct differences within the compound class against Staphylococcus aureus in both standard assays and more complex systems including bacterial biofilms and persister cell populations. Lasalocid, calcimycin, and nanchangmycin were specifically identified as having particularly interesting activity profiles for further development, distinct from other tested ionophores [1]. This finding demonstrates that even among structurally related ionophores that are typically grouped as having similar functions, significant activity differences exist—and these differences only become apparent through systematic comparative testing. While this study does not include lantic acid (a non-ionophore triterpenoid), it provides class-level context for understanding why broad functional categorization ("antimicrobial" or "anticoccidial") is insufficient for compound selection decisions.

Ionophore comparative analysis Antibacterial screening Biofilm research

Recommended Research Applications for Lantic Acid Based on Comparative Evidence


Antimicrobial Screening of Plant-Derived Triterpenoids Against Gram-Negative Pathogens

Based on direct comparative data showing lantic acid's MID of 0.08 µg against Escherichia coli—within 1.6-fold of chloramphenicol (0.05 µg)—this compound is suitable as a positive control or benchmark in natural product antimicrobial screening programs focused on Gram-negative bacteria [1]. Researchers investigating plant-derived triterpenoids as alternative antimicrobial scaffolds can use lantic acid's established potency values to calibrate assay sensitivity and compare newly isolated compounds. This application leverages the only direct head-to-head quantitative comparator data currently available for lantic acid.

Mechanism-of-Action Studies Distinct from Ionophore-Mediated Ion Transport

Lantic acid's triterpenoid structure (C₃₀H₄₆O₄; MW 470.68) fundamentally differs from polyether ionophores (monensin MW 692.86; salinomycin MW 772.98; lasalocid MW 590.79) in both scaffold architecture and mechanism [1]. Unlike ionophores that function via cation transport across membranes, lantic acid's antimicrobial activity operates through a distinct, non-ionophoric pathway . This mechanistic divergence makes lantic acid valuable for studies investigating novel antibacterial mechanisms or for experiments where ionophore-associated variables (membrane potential disruption, ion flux artifacts) would confound interpretation. The compound is also suitable for research exploring plant-derived antimicrobial chemotypes orthogonal to bacterial fermentation products [2].

Chemical Diversity Expansion in Natural Product Libraries

For academic and industrial natural product screening libraries seeking to maximize chemical diversity, lantic acid offers a plant-derived pentacyclic triterpenoid scaffold isolated from Lantana camara [1]. This biosynthetic origin (plant mevalonate pathway) is distinct from the Streptomyces-derived polyketide scaffolds that dominate commercial anticoccidial and antimicrobial ionophore libraries . Procurement of lantic acid contributes to library diversification strategies that aim to cover underexplored regions of natural product chemical space, particularly given the historical emphasis on microbial fermentation products in antimicrobial discovery programs [2].

Antibacterial Activity Characterization Against Bacillus cereus Food Safety Models

Lantic acid's demonstrated activity against Bacillus cereus (MID 0.1 µg) [1], a Gram-positive foodborne pathogen capable of producing emetic and diarrheal toxins, positions this compound for exploratory research in food safety and preservation applications. While chloramphenicol shows 20-fold greater potency (MID 0.005 µg) [1], lantic acid's natural product origin from Lantana camara may be relevant for researchers investigating plant-based antimicrobial interventions where synthetic antibiotic use is restricted or undesirable. The established MIC benchmark enables quantitative comparison with other plant-derived antimicrobial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lantic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.